molecular formula C14H13FN4O2S B3018049 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide CAS No. 1257550-21-2

2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide

Cat. No. B3018049
CAS RN: 1257550-21-2
M. Wt: 320.34
InChI Key: SRRBMSBTCPHNJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the imidazolidinone group could potentially undergo reactions at the carbonyl group, and the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study highlighted the synthesis of derivatives related to the compound , focusing on their anti-inflammatory properties. The synthesized compounds demonstrated significant anti-inflammatory activity in biological assays, with some derivatives showing notable efficacy. This suggests potential applications in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).

Antibacterial and Antifungal Activities

Research into derivatives of the compound has also shown promising antibacterial and antifungal activities. A novel series of derivatives were synthesized and tested against a panel of microorganisms, demonstrating excellent activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against common pathogens. This indicates the compound's potential as a scaffold for developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).

Antimicrobial Agent Synthesis

Another study synthesized a series of thiazolidin-4-one derivatives, evaluating them for antimicrobial activity. The synthesized compounds showed good in vitro antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans. This research further supports the compound's utility in generating new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Potential Anticancer Applications

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds derived from the compound were synthesized and evaluated for cytotoxic activities against several cancer cell lines. Some derivatives showed potent cytotoxic results, highlighting the potential for developing anticancer therapies based on the chemical structure of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide (Abu-Melha, 2021).

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, physical and chemical properties, and potential biological activity. This could involve in vitro studies, in vivo studies, and computational modeling .

properties

IUPAC Name

2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c15-10-3-1-2-4-11(10)19-7-6-18(14(19)21)9-12(20)17-13-16-5-8-22-13/h1-5,8H,6-7,9H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRBMSBTCPHNJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=NC=CS2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.